Malonylshisonin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

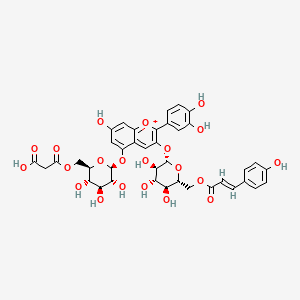

Malonylshisonin is an anthocyanidin glycoside.

科学的研究の応用

Biosynthesis and Metabolic Pathways

Malonylshisonin is synthesized through a series of enzymatic reactions involving key enzymes such as chalcone synthase, dihydroflavonol 4-reductase, and anthocyanin malonyltransferase. The biosynthetic pathway starts with the conversion of 4-coumaroyl-CoA to cyanidin, which is subsequently modified to form this compound. Recent studies have identified transcription factors like MYB and bZIP that regulate this biosynthesis in response to light, enhancing our understanding of how environmental factors influence anthocyanin production in plants .

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function |

|---|---|

| Chalcone Synthase (CHS) | Catalyzes the first step in flavonoid biosynthesis |

| Dihydroflavonol 4-Reductase (DFR) | Converts dihydroflavonols to colored anthocyanins |

| Anthocyanin Malonyltransferase | Transfers malonyl groups to anthocyanins |

Antioxidant Properties

This compound exhibits strong antioxidant activity, which has been linked to its ability to scavenge free radicals and reduce oxidative stress. Research indicates that this compound can protect cells from damage caused by reactive oxygen species, contributing to its potential use in preventing various diseases associated with oxidative damage .

Case Study: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated that this compound significantly reduced the concentration of free radicals compared to control samples, suggesting its efficacy as a natural antioxidant agent.

Therapeutic Potential

The therapeutic applications of this compound are being explored in various domains, including:

- Anti-inflammatory Effects : Preliminary findings suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

- Anti-allergic Properties : Studies have shown that this compound can reduce allergic responses, potentially serving as a natural remedy for allergies .

- Cancer Prevention : The ability of this compound to modulate cellular signaling pathways suggests its role in cancer prevention through the inhibition of tumor cell proliferation .

Natural Product Isolation Techniques

Research into this compound has benefited from advancements in natural product isolation techniques. Improved chromatography and spectroscopy methods have enabled researchers to isolate and characterize this compound more effectively from plant sources. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to analyze its purity and concentration in extracts .

Table 2: Isolation Techniques for this compound

| Technique | Description |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interactions with a stationary phase |

| Mass Spectrometry (MS) | Identifies compounds based on their mass-to-charge ratio |

特性

分子式 |

C39H39O21+ |

|---|---|

分子量 |

843.7 g/mol |

IUPAC名 |

3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxychromenylium-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C39H38O21/c40-18-5-1-16(2-6-18)3-8-29(46)54-14-26-31(48)34(51)36(53)39(60-26)58-25-12-20-23(56-37(25)17-4-7-21(42)22(43)9-17)10-19(41)11-24(20)57-38-35(52)33(50)32(49)27(59-38)15-55-30(47)13-28(44)45/h1-12,26-27,31-36,38-39,48-53H,13-15H2,(H4-,40,41,42,43,44,45,46)/p+1/t26-,27-,31-,32-,33+,34+,35-,36-,38-,39-/m1/s1 |

InChIキー |

HCZDGTUAMVKZNE-KMKFZPLVSA-O |

SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)COC(=O)CC(=O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |

異性体SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)CC(=O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |

正規SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)COC(=O)CC(=O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。